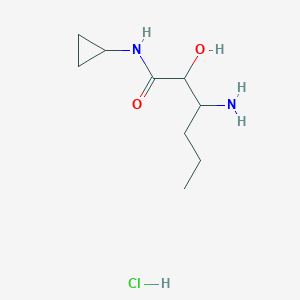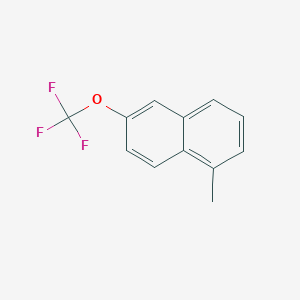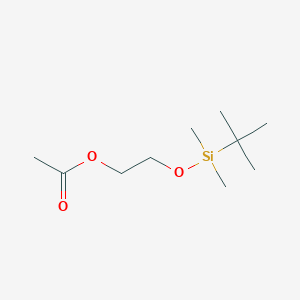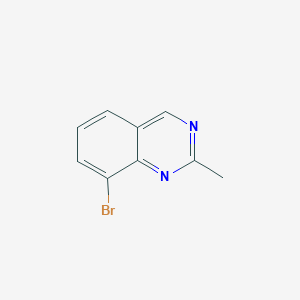
4,6-Dichloropicolinimidamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Dichloropicolinimidamide hydrochloride is a chemical compound with the molecular formula C6H6Cl3N3. It is known for its unique structure and properties, making it a subject of interest in various scientific fields. This compound is characterized by the presence of two chlorine atoms and an imidamide group attached to a picolinic acid backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloropicolinimidamide hydrochloride typically involves the chlorination of picolinic acid derivatives. One common method includes the reaction of 4,6-dihydroxypyrimidines with excess phosphoryl chloride, resulting in the formation of 4,6-dichloropyrimidines . The reaction conditions often require controlled temperatures and the use of solvents to facilitate the process.
Industrial Production Methods: Industrial production of this compound may involve bulk synthesis techniques, ensuring high yield and purity. The process often includes steps such as chlorination, purification, and crystallization to obtain the final product in its hydrochloride form .
Analyse Des Réactions Chimiques
Types of Reactions: 4,6-Dichloropicolinimidamide hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate are commonly used.
Oxidation: Strong oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed: The major products depend on the type of reaction. For instance, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction can lead to various oxidized or reduced forms of the compound .
Applications De Recherche Scientifique
4,6-Dichloropicolinimidamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 4,6-Dichloropicolinimidamide hydrochloride involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
4,6-Dichloropyrimidine: Shares a similar structure but lacks the imidamide group.
2,4-Dichloropyrimidine: Another related compound with different substitution patterns.
Uniqueness: 4,6-Dichloropicolinimidamide hydrochloride is unique due to its specific substitution pattern and the presence of the imidamide group, which imparts distinct chemical and biological properties .
Propriétés
Numéro CAS |
1179361-77-3 |
|---|---|
Formule moléculaire |
C6H6Cl3N3 |
Poids moléculaire |
226.5 g/mol |
Nom IUPAC |
4,6-dichloropyridine-2-carboximidamide;hydrochloride |
InChI |
InChI=1S/C6H5Cl2N3.ClH/c7-3-1-4(6(9)10)11-5(8)2-3;/h1-2H,(H3,9,10);1H |
Clé InChI |
LONVLUJCZAZDPV-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(N=C1C(=N)N)Cl)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-tert-Butyl-2,7,8-triazaspiro[4.5]decane-6,9-dione](/img/structure/B11884020.png)

![Ethyl 2-aminothieno[3,2-b]pyridine-3-carboxylate](/img/structure/B11884027.png)




![2-({1-ethyl-5-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-yl}amino)ethan-1-ol](/img/structure/B11884068.png)
![Methyl 6-formyl-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate](/img/structure/B11884075.png)


![9-Oxo-9h-indeno[2,1-c]pyridine-7-carboxylic acid](/img/structure/B11884095.png)


